1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride

Catalog No.
S14309188
CAS No.
67785-79-9
M.F
C22H43ClN2O
M. Wt
387.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihyd...

CAS Number

67785-79-9

Product Name

1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride

IUPAC Name

2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethanol;hydrochloride

Molecular Formula

C22H43ClN2O

Molecular Weight

387.0 g/mol

InChI

InChI=1S/C22H42N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;/h16-17,25H,2-15,18-21H2,1H3;1H/b17-16+;

InChI Key

FQRPZGVVUXUYJS-CMBBICFISA-N

Canonical SMILES

CCCCCCCCCCCCCCCC=CC1=NCCN1CCO.Cl

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCO.Cl

1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride is an organic compound classified as an imidazole derivative. Its molecular formula is C22H43ClN2O, and it has a molecular weight of approximately 387.0 g/mol. This compound features a unique structure that includes a heptadecenyl chain attached to the imidazole ring, which contributes to its distinct chemical properties and potential applications in various fields, particularly in chemistry and biology. It appears as a clear amber liquid with a strong ammoniacal odor and is recognized for its irritant properties based on animal studies .

.1H-BenzimidazoleC7H6N2Aromatic compound; used in medicinal chemistry for its antifungal properties.1H-PyrazoleC3H4N2Similar five-membered ring structure; used in agricultural chemicals.

Uniqueness of 1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride

The uniqueness of this compound lies in its long heptadecenyl chain attached to the imidazole ring, which enhances its hydrophobic characteristics and potential interactions with biological membranes compared to other simpler imidazoles. This structural feature may contribute to its distinctive biological activities and applications in both medicinal chemistry and industrial processes .

1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride exhibits significant biological activity. It acts as an intermediate in the synthesis of bioactive molecules and has been studied for its potential therapeutic effects. The compound interacts with specific biological receptors, modulating their activity and leading to desired outcomes in various biological systems .

Synthetic Routes

The synthesis of 1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride typically involves the reaction of imidazole with heptadecenyl alcohol. This reaction is carried out under controlled conditions with suitable catalysts and solvents. Following the reaction, purification steps are employed to isolate the desired product.

Industrial Production Methods

For industrial applications, large-scale synthesis is performed using optimized reaction conditions to ensure high yield and purity. This process utilizes advanced equipment for mixing, heating, and purification to meet industry standards .

The compound has a wide range of applications across various fields:

  • Chemistry: Serves as a ligand in coordination chemistry and catalytic reactions.
  • Biology: Functions as an intermediate in synthesizing bioactive molecules.
  • Medicine: Utilized in developing pharmaceutical compounds.
  • Industry: Employed as a corrosion inhibitor and lubricant additive in various industrial processes .

The mechanism of action for 1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride involves its interaction with molecular targets such as metal surfaces and biological receptors. The compound forms stable complexes with metal ions, which helps prevent corrosion. In biological contexts, it interacts with specific receptors to modulate their activity, potentially leading to therapeutic effects .

Several compounds share structural similarities with 1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1H-ImidazoleC3H4N2Basic structure without long-chain aliphatic groups; used widely in pharmaceuticals.
2-MethylimidazoleC4H6N2Contains a methyl group; used as a catalyst in various

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

386.3063917 g/mol

Monoisotopic Mass

386.3063917 g/mol

Heavy Atom Count

26

General Manufacturing Information

1H-Imidazole-1-ethanol, 2-(heptadecen-1-yl)-4,5-dihydro-, hydrochloride (1:1): INACTIVE

Dates

Last modified: 08-10-2024

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